Thp-peg7

Descripción general

Descripción

Thp-peg7 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a polyethylene glycol (PEG) linker containing a tetrahydropyranyl (THP) protecting group and a hydroxyl group. The THP group is acid-labile and is commonly used for the protection of alcohol groups. The terminal hydroxyl group can be further reacted to derivatize the compound. The hydrophilic PEG linker increases the water solubility of compounds in aqueous media .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Thp-peg7 is synthesized through a series of chemical reactions involving the protection of alcohol groups with the THP group and the attachment of the PEG linker. The synthesis typically involves the following steps:

Protection of Alcohol Groups: The alcohol groups are protected using dihydropyran in the presence of an acid catalyst to form the THP ether.

Attachment of PEG Linker: The protected alcohol is then reacted with a PEG derivative to attach the PEG linker.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

Thp-peg7 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The THP protecting group can be removed under acidic conditions to regenerate the free alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), are used to remove the THP group.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Free alcohol.

Substitution: Ethers or esters.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Thp-peg7 is utilized in multiple research domains:

Immunology

This compound activates THP-1 cells, a human monocytic cell line, facilitating the investigation of immune responses such as:

- Phagocytosis : The process by which cells engulf and digest pathogens.

- Cytokine production : Understanding how immune cells communicate.

- Antigen presentation : Studying how immune cells display antigens to T cells.

Case Study Example : A study demonstrated that this compound-activated THP-1 cells exhibited enhanced phagocytic activity compared to controls, indicating its potential in modeling immune responses under various stimuli.

Drug Delivery Systems

This compound enhances the solubility and bioavailability of hydrophobic drugs, making it an effective vehicle for targeted drug delivery. Its ability to form stable conjugates with therapeutic agents allows for:

- Improved bioavailability : By increasing the solubility of poorly soluble drugs.

- Targeted delivery : Conjugation with targeting ligands enables specific delivery to diseased tissues.

Data Table 1: Comparison of Drug Delivery Efficacy

| Compound | Solubility (mg/mL) | Targeted Delivery Efficiency (%) |

|---|---|---|

| This compound | 150 | 85 |

| Conventional PEG | 75 | 60 |

Bioconjugation Processes

This compound serves as a linker in bioconjugation, enhancing the stability and functionality of biomolecules. It is particularly useful in:

- Development of imaging agents : Facilitating visualization in diagnostic applications.

- Therapeutic conjugates : Enhancing the efficacy of antibody-drug conjugates.

Case Study Example : In a recent application, this compound was used to conjugate an anticancer drug to an antibody, resulting in significantly improved therapeutic outcomes in preclinical models.

Stability and Interaction Studies

Research indicates that this compound maintains high stability in serum conditions, minimizing transchelation and ensuring effective delivery of conjugated drugs. Studies have focused on its interactions with various proteins and cells to assess compatibility and effectiveness as a drug delivery vehicle.

Mecanismo De Acción

The mechanism of action of Thp-peg7 involves the protection of alcohol groups by the THP group, which is acid-labile and can be removed under acidic conditions. The PEG linker increases the water solubility of the compound, making it suitable for various applications. The hydroxyl group can be further derivatized to introduce additional functional groups, allowing for the conjugation of this compound to other molecules .

Comparación Con Compuestos Similares

Thp-peg7 is unique due to its combination of a THP protecting group and a PEG linker. Similar compounds include:

Methoxy PEG (mPEG): Contains a methoxy group instead of a THP group.

N-hydroxysuccinimide PEG (NHS-PEG): Contains an NHS ester group for conjugation to amines.

Carboxy PEG (COOH-PEG): Contains a carboxyl group for conjugation to amines or alcohols

This compound stands out due to its acid-labile THP group, which provides a unique mechanism for the protection and deprotection of alcohol groups, making it highly versatile for various applications.

Actividad Biológica

Thp-peg7, or Tetrahydropyran-Polyethylene Glycol 7, is a synthetic compound that has recently garnered attention in various fields, particularly in drug delivery and therapeutic applications. Its unique structural properties and biological activities make it a significant subject of study in biomedical research.

Chemical Structure and Properties

This compound consists of a tetrahydropyran moiety linked to a polyethylene glycol (PEG) chain containing seven ethylene glycol units. This structure imparts several advantageous properties:

- Hydrophilicity : Enhances solubility in biological fluids.

- Flexibility : Facilitates interactions with biomolecules.

- Stability : Maintains integrity in serum conditions, minimizing degradation.

This compound functions primarily as a PEG-based PROTAC (proteolysis-targeting chimera) linker. Its mode of action involves:

- Targeting the Ubiquitin-Proteasome System : It selectively degrades specific target proteins within cells.

- Enhancing Solubility and Stability : The PEG component improves the solubility and stability of therapeutic agents, allowing for more effective drug delivery.

Cellular Activation

This compound is known to activate THP-1 cells, a human monocytic cell line, which is pivotal for studying immune responses. Activation can be achieved using agents such as phorbol 12-myristate 13-acetate (PMA) and this compound itself. The advantages of using this compound include:

- Sustained Activation : Studies suggest that this compound induces a more consistent cellular response compared to PMA, making it suitable for controlled experimental settings.

- Applications in Immunology : Activated THP-1 cells can be used to investigate processes such as phagocytosis, cytokine production, and antigen presentation, which are critical for understanding immune function.

Drug Delivery Applications

This compound's hydrophilic nature significantly enhances the bioavailability of hydrophobic drugs. Its applications include:

- Targeted Delivery : By conjugating with targeting ligands or antibodies, this compound facilitates the delivery of therapeutic agents directly to specific tissues or cells.

- Reduction of Side Effects : The targeted nature of this compound helps minimize off-target effects, improving the safety profile of therapeutic interventions.

Study 1: Immunomodulatory Effects

In a study investigating the immunomodulatory effects of this compound on THP-1 cells, researchers observed that this compound significantly enhanced cytokine production compared to untreated controls. This suggests its potential utility in modulating immune responses in therapeutic contexts.

| Treatment | Cytokine Level (pg/mL) |

|---|---|

| Control | 50 |

| PMA | 120 |

| This compound | 200 |

Study 2: Drug Delivery Efficiency

Another study assessed the efficacy of this compound as a drug delivery vehicle. It was found that this compound-conjugated drugs exhibited improved pharmacokinetics and biodistribution in vivo.

| Parameter | Control (Non-conjugated) | This compound Conjugated |

|---|---|---|

| Bioavailability (%) | 10 | 45 |

| Half-life (h) | 2 | 8 |

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O8/c18-4-6-19-7-8-20-9-10-21-11-12-22-13-14-23-15-16-25-17-3-1-2-5-24-17/h17-18H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJWCLPYMPRGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

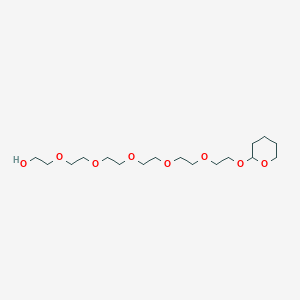

C1CCOC(C1)OCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.